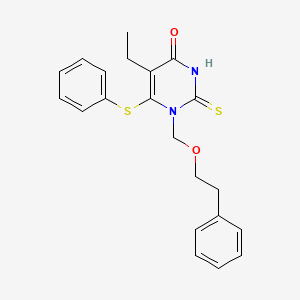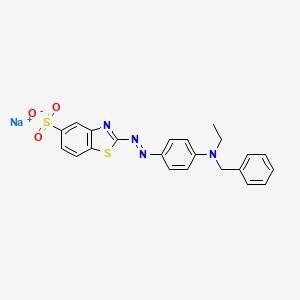
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate is a synthetic organic compound that belongs to the class of azo dyes. These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate typically involves a diazo-coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a benzothiazole derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Products include various oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the substituents introduced, a wide range of derivatives can be formed.
Aplicaciones Científicas De Investigación
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with molecular targets such as proteins and nucleic acids. The azo group can form stable complexes with these targets, leading to changes in their structure and function. This interaction is often mediated by hydrogen bonding, van der Waals forces, and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-((4-(methylamino)phenyl)azo)benzothiazole-5-sulphonate
- Sodium 2-((4-(ethylamino)phenyl)azo)benzothiazole-5-sulphonate
- Sodium 2-((4-(dimethylamino)phenyl)azo)benzothiazole-5-sulphonate
Uniqueness
Sodium 2-((4-(benzylethylamino)phenyl)azo)benzothiazole-5-sulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specific interactions with biological molecules.
Propiedades
Número CAS |
69412-86-8 |
|---|---|
Fórmula molecular |
C22H19N4NaO3S2 |
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
sodium;2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-1,3-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C22H20N4O3S2.Na/c1-2-26(15-16-6-4-3-5-7-16)18-10-8-17(9-11-18)24-25-22-23-20-14-19(31(27,28)29)12-13-21(20)30-22;/h3-14H,2,15H2,1H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
YNVNZXQPHCJERC-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


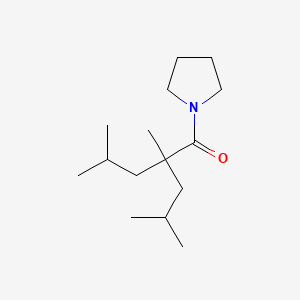
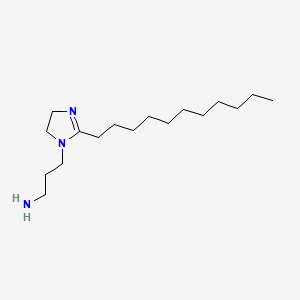
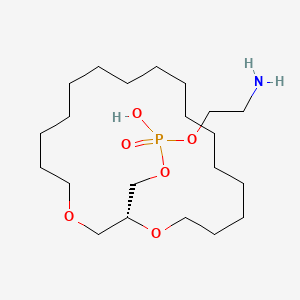
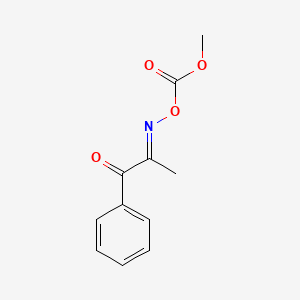
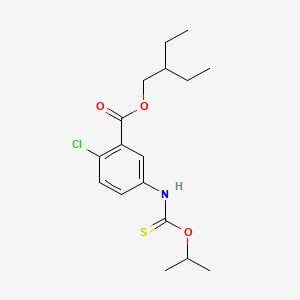
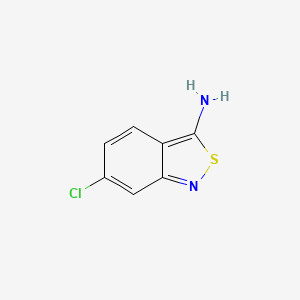
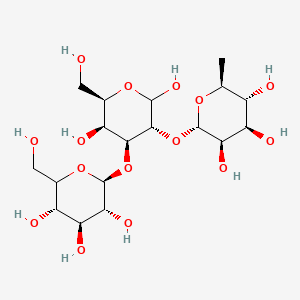
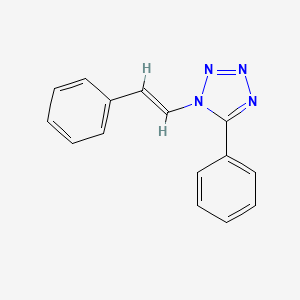
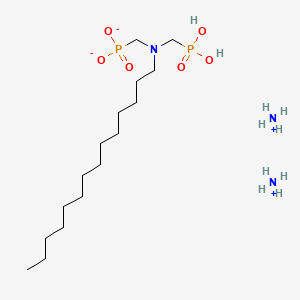
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]cyclohexylamino]ethanol](/img/structure/B12680603.png)

